1-Butyl-3-methyl-1H-pyrazol-4-amine
Description
Overview of Pyrazole (B372694) Core Structure and Derivatives in Chemical Sciences
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. mdpi.comwikipedia.org This structure is characterized by its aromaticity, with one pyrrole-like nitrogen that can act as a proton donor and one pyridine-like nitrogen that is basic and acts as a proton acceptor. mdpi.comnih.gov This dual acidic and basic character makes pyrazoles amphoteric, with their specific properties being highly dependent on the nature and position of substituents. globalresearchonline.net
First synthesized in 1889, the pyrazole scaffold has become a cornerstone in various scientific domains due to its synthetic versatility and presence in a wide array of biologically active compounds. globalresearchonline.netnih.gov Pyrazole derivatives are integral to medicinal chemistry, forming the core of numerous pharmaceutical agents. nih.gov They are also found in agrochemicals, such as fungicides and herbicides, as well as in materials science as dyes and fluorescent agents. globalresearchonline.net The ability to functionalize the three carbon atoms and the N1 nitrogen atom of the pyrazole ring allows for the creation of vast libraries of compounds with tailored electronic and steric properties. mdpi.com
Table 1: General Properties of the Unsubstituted Pyrazole Core
| Property | Description |
| Molecular Formula | C₃H₄N₂ |
| Structure | A five-membered aromatic ring with two adjacent nitrogen atoms. nih.gov |
| Aromaticity | The ring is aromatic, conferring stability. |
| Tautomerism | Unsubstituted or N-H pyrazoles exhibit tautomerism, where the proton can reside on either nitrogen atom. nih.gov |
| Reactivity | The ring can undergo electrophilic substitution, typically at the C4 position. It also possesses both acidic (NH) and basic (N) sites. globalresearchonline.net |
Positional Isomerism and Substituent Effects in Pyrazole Amines
The substitution of an amino group onto the pyrazole ring gives rise to aminopyrazoles, which are crucial building blocks in synthetic chemistry. nih.gov The position of this amino group—at C3, C4, or C5—creates positional isomers with distinct chemical and electronic properties. nih.gov
3-Aminopyrazoles and 5-Aminopyrazoles: These isomers are the most extensively studied. nih.gov The 5-aminopyrazole scaffold, in particular, is noted for its high versatility in medicinal chemistry and is a common precursor for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov
4-Aminopyrazoles: Compared to their 3- and 5-amino counterparts, 4-aminopyrazole derivatives are less explored. nih.gov However, they have garnered attention for specific applications, indicating that their unique electronic arrangement provides different opportunities. nih.gov
The substituents on the ring play a critical role in modulating the molecule's properties. In 1-Butyl-3-methyl-1H-pyrazol-4-amine, the effects are threefold:
N1-Butyl Group: The attachment of a butyl group at the N1 position is highly significant. It prevents the annular tautomerism that is characteristic of N-unsubstituted pyrazoles, thereby locking the molecule into a single tautomeric form. nih.gov This provides a defined and stable structure. Furthermore, the alkyl chain increases the molecule's lipophilicity, a key parameter in drug design.
C3-Methyl Group: The methyl group at the C3 position influences the electronic environment of the ring through its electron-donating inductive effect. It can also introduce steric effects that may guide the molecule's interactions with biological targets or affect its reactivity in further chemical transformations.
C4-Amino Group: The position of the amino group at C4 places it between the two ring nitrogen atoms (in terms of numbering). Its electronic influence on the ring differs from that of the C3 or C5 isomers, potentially leading to unique reactivity and biological activity profiles. nih.gov The interplay between the electronic effects of the substituents and hydrogen bonding capabilities can significantly dictate the stability and behavior of the molecule. acs.org
Rationale for Research Focus on the this compound Scaffold
The specific architecture of this compound provides a compelling rationale for its investigation in chemical research. While extensive data on this exact molecule is not widely published, its structure suggests several avenues of scientific interest.
The primary motivation stems from exploring a less-common isomer. The vast body of research on 3- and 5-aminopyrazoles contrasts sharply with the more limited studies on 4-aminopyrazoles. nih.gov Investigating the this compound scaffold allows researchers to probe the structure-activity relationships of this specific substitution pattern. The fixed N1-butyl group provides a stable platform to isolate the effects of the C4-amino function without the complication of tautomerism.
Furthermore, this compound serves as a valuable molecular building block. The amino group at the C4 position is a key functional handle that can be used for further derivatization, enabling the synthesis of more complex molecules. For instance, the amine can participate in reactions to form amides, ureas, thioureas, or be used in C-N coupling reactions to build larger molecular frameworks. nih.gov Research into such derivatives could uncover novel compounds with unique biological or material properties that differ from those derived from the more common pyrazole isomers. The combination of the lipophilic butyl group and the specific electronic nature of the 4-amino-3-methylpyrazole core makes it a target for creating structurally diverse chemical libraries for screening purposes.
Table 2: Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1006495-54-0 chemsrc.com |
| Molecular Formula | C₈H₁₅N₃ |
| Structure | A pyrazole ring substituted with a butyl group at N1, a methyl group at C3, and an amino group at C4. |
Structure
3D Structure
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-butyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-11-6-8(9)7(2)10-11/h6H,3-5,9H2,1-2H3 |
InChI Key |
QMAAJOBGWSBLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)N |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Butyl 3 Methyl 1h Pyrazol 4 Amine
De Novo Pyrazole (B372694) Ring Formation Methodologies
The construction of the pyrazole core is the foundational step in the synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine. Various strategies have been developed to achieve this, each with its own set of advantages and applications.
Cyclocondensation Approaches
Cyclocondensation reactions are a primary and widely utilized method for synthesizing substituted pyrazoles. mdpi.com This approach typically involves the reaction of a bidentate nucleophile, such as a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species. mdpi.comnih.gov The versatility of this method allows for the formation of a diverse range of pyrazole derivatives by varying the substituents on both the hydrazine and the 1,3-dicarbonyl compound. mdpi.com
One of the most classic and straightforward methods is the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org This reaction can, however, lead to a mixture of regioisomers, especially when using substituted hydrazines. nih.gov To achieve the target molecule, this compound, a suitable starting material would be a derivative of acetoacetic ester or a related 1,3-dicarbonyl compound, which upon reaction with butylhydrazine (B1329735) would form the N-butylated pyrazole ring. Subsequent steps would then be required to introduce the amine group at the C4 position.
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions represent a powerful and convergent approach to the synthesis of five-membered heterocyclic rings like pyrazoles. sciengine.com This methodology involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, diazo compounds are commonly employed as the 1,3-dipole, reacting with alkynes or alkenes. sciengine.comrsc.org
A notable strategy involves the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones, which offers excellent regioselectivity and functional group tolerance under mild conditions. nih.govacs.org Another approach is the catalyst-free cycloaddition of diazo compounds to alkynes, which can be performed under solvent-free conditions with high yields. rsc.org For the synthesis of this compound, a [3+2] cycloaddition strategy could potentially construct the pyrazole ring with the desired substituents in a highly controlled manner. For instance, a reaction between a butyl-substituted diazo compound and a methyl-substituted alkyne bearing a precursor to the C4-amino group could be envisioned.
Construction from 1,3-Diketones and Hydrazines
The synthesis of pyrazoles from 1,3-diketones and hydrazines is a cornerstone of heterocyclic chemistry, first established by Knorr. nih.govwikipedia.org This method is highly versatile, allowing for the preparation of a wide array of polysubstituted pyrazoles. mdpi.com A significant advancement in this area is the one-pot synthesis where 1,3-diketones are generated in situ from ketones and acid chlorides, and then immediately reacted with a hydrazine to form the pyrazole. acs.orgorganic-chemistry.org This approach is rapid, general, and tolerates a variety of functional groups. acs.org
For the specific synthesis of the title compound, one could start with a derivative of acetylacetone. Reaction with butylhydrazine would lead to the formation of 1-butyl-3,5-dimethylpyrazole. While this provides the N-butyl and one of the methyl groups, subsequent functionalization at the C4 and modification of the C5 substituent would be necessary. Alternatively, starting with a more complex 1,3-dicarbonyl precursor that already contains the latent amino group at the C2 position (which becomes the C4 position of the pyrazole) would be a more direct route.
| Starting Materials | Reagents | Product | Key Features |
| Ketones, Acid Chlorides | Hydrazine | Pyrazoles | Rapid, one-pot, general, chemoselective. acs.orgorganic-chemistry.org |
| 1,3-Diketones | Hydrazine Derivatives | Polysubstituted Pyrazoles | Straightforward and rapid method. mdpi.com |
| α,β-Unsaturated Carbonyls | Hydrazine Derivatives | Pyrazoles | Cyclocondensation reaction. mdpi.com |
| α,β-Alkynic Aldehydes | Hydrazines, Phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | One-pot reaction. mdpi.com |
Amine Group Introduction and Functionalization at the Pyrazole C4 Position
The introduction of an amino group at the C4 position of the pyrazole ring is a critical step in the synthesis of this compound. The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. nih.gov However, direct amination can be challenging.
A powerful method for introducing substituents at the C4 position is through metal-catalyzed cross-coupling reactions. nih.govrsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established method for forming C-N bonds with aromatic rings. nih.gov This reaction has been successfully applied to the C4 amination of pyrazoles, although it has been reported in only a few instances. nih.gov The reaction typically involves a 4-halopyrazole as the substrate, which is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov Copper-catalyzed C-N coupling reactions have also been shown to be effective for the amination of 4-halopyrazoles, particularly with alkylamines. nih.govnih.gov
For the synthesis of the target compound, a strategy could involve the initial synthesis of 1-butyl-4-halo-3-methyl-1H-pyrazole, followed by a Buchwald-Hartwig or copper-catalyzed amination to introduce the primary amine at the C4 position.
| Reaction Type | Substrate | Reagents | Catalyst/Ligand | Product |
| Pd-catalyzed C-N coupling | 4-Bromo-1-tritylpyrazole | Aryl- or alkylamines (lacking β-H) | Pd(dba)2 / tBuDavePhos | C4-aminated pyrazoles nih.govnih.gov |
| Cu-mediated C-N coupling | 4-Iodo-1H-1-tritylpyrazole | Alkylamines (with β-H) | CuI | C4-aminated pyrazoles nih.govnih.gov |
Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis
The development of environmentally benign and efficient synthetic methods is a major focus in modern organic chemistry. researchgate.net This is particularly relevant for the synthesis of pharmaceutically important compounds like this compound.
Solvent-Free Synthetic Methods
Solvent-free reaction conditions offer significant environmental and economic advantages by reducing waste and simplifying purification processes. tandfonline.comtandfonline.com Several pyrazole syntheses have been successfully adapted to solvent-free conditions, often accelerated by microwave irradiation. researchgate.net For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been achieved in high yields and short reaction times under solvent-free, microwave-assisted conditions. mdpi.com
Another green approach involves the use of a commercially available and recyclable organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), as a polar reaction medium at room temperature under solvent-free conditions for the synthesis of pyrazole derivatives. tandfonline.comtandfonline.com These methods provide a practical and useful route to potentially valuable pyrazole products in shorter times and with good yields. tandfonline.com The synthesis of this compound could potentially be adapted to these solvent-free conditions, particularly the initial pyrazole ring formation step.
| Method | Catalyst/Medium | Conditions | Advantages |
| Microwave-assisted synthesis | None | Solvent-free | Better yields, shorter reaction times. researchgate.net |
| Ionic Liquid-based synthesis | Tetrabutylammonium bromide (TBAB) | Room temperature, solvent-free | Environmentally friendly, shorter reaction times, good yields, recyclable medium. tandfonline.comtandfonline.com |
| Grinding | None | Solvent-free | Environmentally friendly, cost-effective. researchgate.net |
| "On water" synthesis | Semicarbazide hydrochloride | Aqueous medium | Green, simple, efficient, avoids toxic hydrazine. rsc.org |
Purification Techniques for the Compound and its Intermediates
The isolation and purification of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. The basic nature of the amine and pyrazole nitrogen atoms allows for specific purification strategies, while standard laboratory techniques are also widely applicable.
Crystallization and Recrystallization: Recrystallization is a fundamental technique for purifying solid pyrazole derivatives. researchgate.net The choice of solvent is critical and is determined by the solubility profile of the compound. Common solvents used for the recrystallization of pyrazoles include ethanol, methanol (B129727), ethyl acetate, and hexane. researchgate.netunt.edu For compounds soluble in alcohol but not in water, a mixed-solvent system of alcohol and water can be effective; the compound is dissolved in hot alcohol, and hot water is added until turbidity appears, with crystals forming upon cooling. researchgate.net In the synthesis of the related compound 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a "salting-out" effect was noted, where the product's lower solubility in a salt solution compared to pure water facilitated its isolation in high yield. orgsyn.org The final pure form of 4-amino-3,5-dinitro-1H-pyrazole was obtained by recrystallization from butyl acetate. unt.edu
Acid Addition Salt Formation: A highly effective method for purifying basic pyrazoles involves their conversion into acid addition salts. google.comgoogle.com The pyrazole is dissolved in water or an organic solvent and treated with at least an equimolar amount of an inorganic or organic acid. google.comgoogle.com The resulting salt, having different solubility characteristics from the free base and impurities, can be selectively precipitated or crystallized. google.comgoogle.com This method is particularly useful for separating isomeric byproducts, which may not be easily removed by simple crystallization. google.com The purified pyrazole can then be regenerated by neutralizing the salt.
Chromatographic Methods: Column chromatography is a versatile technique for purifying pyrazoles and their intermediates. nih.gov Silica (B1680970) gel is a common stationary phase, often used with a solvent system like hexane/ethyl acetate. nih.gov However, due to the basic nature of aminopyrazoles, which can lead to strong adsorption and poor recovery on standard silica gel, modifications may be necessary. Deactivating the silica gel with a base, such as triethylamine (B128534) or ammonia (B1221849) in methanol, can prevent the loss of the compound on the column. researchgate.net
For compounds that are unstable on silica or difficult to separate, reversed-phase chromatography using a C-18 silica column is a viable alternative. researchgate.net In this method, the compound is typically eluted with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Table 2: Summary of Purification Techniques for Pyrazole Derivatives
| Technique | Description | Typical Solvents/Reagents | Advantages | Source(s) |
|---|---|---|---|---|
| Recrystallization | Purification of solid compounds based on differential solubility. | Ethanol, Methanol, Ethyl Acetate, Hexane, Water, Butyl Acetate | Simple, cost-effective, can yield high-purity crystals. | researchgate.netunt.eduorgsyn.org |
| Acid Addition Salt Formation | Conversion of the basic pyrazole to a salt, which is then crystallized to remove non-basic impurities. | Inorganic mineral acids (e.g., HCl), Organic acids; Solvents: Acetone, Ethanol, Water | Highly selective for basic compounds, effective for separating isomers. | google.comgoogle.com |
| Column Chromatography (Normal Phase) | Separation based on polarity using a silica gel column. | Hexane/Ethyl Acetate; Silica gel may be deactivated with triethylamine. | Widely applicable, separates compounds with different polarities. | researchgate.netnih.gov |
| Column Chromatography (Reversed Phase) | Separation using a non-polar stationary phase (C-18) and polar mobile phase. | Acetonitrile/Water, Methanol/Water | Suitable for polar and basic compounds that are problematic on normal phase silica. | researchgate.net |
Comprehensive Reactivity Studies and Mechanistic Insights of 1 Butyl 3 Methyl 1h Pyrazol 4 Amine
Reactivity Profile of the Pyrazol-4-amine Moiety
The reactivity of 1-Butyl-3-methyl-1H-pyrazol-4-amine is fundamentally dictated by the interplay of the pyrazole (B372694) ring and the exocyclic amino group at the C4 position. The pyrazole nucleus, an aromatic heterocycle with an excess of π-electrons, and the amine substituent contribute to a distinct electronic landscape that governs its interactions with other chemical entities. mdpi.com
Nucleophilic Characteristics of the Amino Group
The primary amino group at the C4 position of the pyrazole ring is a key center of nucleophilicity. This is attributed to the lone pair of electrons on the nitrogen atom. The nucleophilic character of this amino group is a focal point in many of its reactions, readily participating in reactions with electrophiles. nih.gov For instance, it can react with various carbonyl compounds and sulfonyl chlorides. mdpi.commdpi.com The reactivity of this exocyclic amine is often greater than that of the endocyclic nitrogen atoms of the pyrazole ring, especially under conditions where the ring nitrogens are protonated. arkat-usa.org
Exploration of Key Reaction Pathways
The dual reactivity of this compound allows for its participation in a variety of reaction pathways, leading to the synthesis of a diverse range of derivatives.
Reductive Amination Pathways
Reductive amination is a powerful method for forming C-N bonds and has been successfully applied to aminopyrazoles. This one-pot, two-step process typically involves the initial condensation of the aminopyrazole with a carbonyl compound, such as an aldehyde or ketone, to form an intermediate imine (Schiff base). This is followed by the in-situ reduction of the imine to yield the corresponding N-substituted aminopyrazole. mdpi.com
A notable example is the solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, which proceeds to form an N-(5-pyrazolyl)imine intermediate. mdpi.com Subsequent reduction with a reagent like sodium borohydride (B1222165) in methanol (B129727) affords the N-substituted amine in good yield. mdpi.com This methodology is valued for its efficiency, operational simplicity, and the fact that the intermediate does not require isolation. mdpi.com
Table 1: Reductive Amination of Aminopyrazoles
| Aminopyrazole Reactant | Carbonyl Reactant | Reducing Agent | Product | Yield | Reference |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Sodium borohydride | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good | mdpi.com |
Condensation Reactions with Carbonyl Compounds
The amino group of this compound readily undergoes condensation reactions with various carbonyl compounds to form imines. This reaction is a cornerstone for the synthesis of a wide array of pyrazole derivatives. chim.it The formation of the imine is typically the first step in multicomponent reactions and reductive amination pathways. mdpi.comchim.it
The reaction of 5-aminopyrazoles with β-diketones, for instance, can lead to the formation of fused pyrazolo[3,4-b]pyridines. nih.gov The regioselectivity of such reactions can be influenced by the reaction conditions and the nature of the substituents on both the pyrazole and the carbonyl compound. nih.gov The presence of electron-withdrawing groups on an aryl ring of the carbonyl compound can increase the electrophilicity of the carbonyl carbon, leading to higher reaction yields. nih.gov
N-Substitution Reactions of the Amine Nitrogen
The nitrogen of the amino group in this compound can be readily substituted through various reactions, leading to the formation of amides, sulfonamides, and other N-functionalized derivatives.
A common transformation is the reaction with sulfonyl chlorides. For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (B128534) results in the formation of a pyrazole-based benzenesulfonamide. mdpi.com Interestingly, in this specific case, a double N-sulfonylation occurs, yielding N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com The completion of this double substitution is confirmed by the absence of the –NH2 proton signal in the NMR spectrum. mdpi.com
Table 2: N-Substitution Reaction of an Aminopyrazole
| Aminopyrazole Reactant | Electrophile | Base | Product | Yield | Reference |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | Triethylamine | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | mdpi.com |
Oxidative Coupling Reactions in Pyrazol-Amine Chemistry
The amino group in pyrazole derivatives, such as this compound, is a key functional group that enables a variety of transformations, including oxidative coupling reactions. These reactions are pivotal for the synthesis of more complex molecules, particularly those containing N-N bonds, such as azo compounds. Research into the oxidative coupling of pyrazol-amines has revealed pathways to novel heteroaromatic azo compounds, which are of significant interest due to their diverse applications in materials science and pharmaceuticals. acs.orgnih.govmdpi.com
A significant area of investigation has been the oxidative dehydrogenative coupling of pyrazol-5-amines, which are structural isomers of 4-aminopyrazoles. These studies provide valuable insights into the potential reactivity of this compound. A notable transformation is the selective formation of azopyrroles. acs.orgnih.gov By carefully selecting the catalytic system, researchers can control the reaction outcome. For instance, one developed strategy involves a reaction that concurrently installs both a C-I bond and an N-N bond through intermolecular iodination and oxidation. acs.orgnih.gov This process yields iodo-substituted azopyrroles, which are versatile building blocks for further functionalization via reactions like the Sonogashira cross-coupling. acs.org
Another approach involves a copper-catalyzed oxidative coupling process that directly converts pyrazol-5-amines into azopyrroles. acs.orgnih.gov The synthesis of aromatic azo compounds through the oxidation of anilines is a well-established field, and similar principles are applied to heteroaromatic amines like pyrazol-amines. nih.gov Various oxidants have been employed, but modern methods focus on developing more environmentally benign and step-economical routes. nih.govmdpi.com For example, the use of t-butyl hydroperoxide (TBHP) as an oxidant in the presence of a catalyst has been reported for the synthesis of azo compounds from pyrazol-5-amines. mdpi.com
The synthesis of azo-linked pyrazole derivatives is a common outcome of these oxidative coupling reactions. nih.govrsc.org These reactions typically involve the diazotization of an aromatic amine, followed by coupling with a pyrazole derivative. rsc.org However, direct oxidative coupling of the pyrazol-amine itself offers a more direct route to symmetrical or asymmetrical azo compounds incorporating the pyrazole moiety.
Table 1: Examples of Oxidative Coupling Reactions of Pyrazol-amines
| Reactant Type | Catalyst/Reagents | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazol-5-amines | I2 / TBHP | Iodo-substituted azopyrroles | Simultaneous C-I and N-N bond formation. | acs.orgnih.gov |
| Pyrazol-5-amines | Copper catalyst | Azopyrroles | Direct conversion to azopyrroles. | acs.orgnih.gov |
| Pyrazol-5-amines | TBHP / Copper salt | Azo compounds | A new method for synthesizing azo compounds from pyrazol-5-amines. | mdpi.com |
| 5-Aminopyrazoles | Hydrazine (B178648) monohydrate | Azo dyes containing pyrazole | Synthesis via diazotization followed by a coupling reaction. | rsc.org |
Reaction Mechanism Elucidation via Computational and Experimental Methods
Understanding the intricate mechanisms of reactions involving pyrazole derivatives is crucial for optimizing reaction conditions and designing novel synthetic pathways. A combination of computational and experimental methods has proven to be indispensable in providing detailed mechanistic insights into the reactivity of compounds like this compound. eurasianjournals.com
Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the structural properties, electronic behavior, and reaction mechanisms of pyrazole derivatives. eurasianjournals.comresearchgate.net DFT calculations can be used to:
Determine the most stable tautomeric forms of pyrazole compounds, which is essential for understanding their reactivity. researchgate.net
Model reaction pathways and calculate the energy barriers of transition states, helping to predict the feasibility and selectivity of a reaction. mdpi.com
Elucidate the mechanism of complex transformations, such as the isomerization of N-nitropyrazoles during synthesis. mdpi.com
Investigate the role of substituents and solvents on the stability and reactivity of pyrazole isomers. researchgate.net
Molecular dynamics simulations further complement these quantum mechanical calculations by exploring the dynamic behavior and conformational possibilities of pyrazole derivatives, which is particularly useful in understanding their interactions in a biological context or in solution. eurasianjournals.com
Experimental Methods: Experimental studies are essential for validating the predictions of computational models and for providing tangible evidence of reaction intermediates and pathways. Kinetic studies, for instance, can determine the rate law of a reaction, which provides crucial information about the rate-determining step. nih.gov
In the context of oxidative coupling, a proposed mechanism for the formation of azopyrroles from pyrazol-5-amines involves a single-electron transfer (SET) process. acs.orgnih.gov This mechanism, supported by experimental observations, is initiated by the single-electron oxidation of the pyrazol-5-amine by an oxidant like TBHP in the presence of iodine. acs.orgnih.gov This generates a radical cation, which then undergoes a series of steps including resonance, coupling with another molecule, and subsequent proton and electron loss to form the final azo product. acs.orgnih.gov
Mechanistic studies on the formation of pyrazoles themselves, for example, through the oxidation-induced N-N coupling of diazatitanacycles, also shed light on the fundamental steps of N-N bond formation. nih.govresearchgate.net These studies have revealed that the oxidation state of the metal center and the coordination of the oxidant are critical for the reaction to proceed. nih.gov While this specific example does not involve a pyrazol-amine starting material, the insights into metal-mediated N-N coupling are relevant to understanding potential catalytic cycles in the oxidative coupling of this compound.
Table 2: Mechanistic Investigation Methods for Pyrazole Chemistry
| Methodology | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating structural and antioxidant properties of pyrazolones. | Determination of stable tautomers; prediction of antioxidant activity via H-atom transfer mechanism. | researchgate.net |
| DFT Calculations | Elucidation of isomerization mechanisms. | Understanding the pathway for the isomerization of N-nitropyrazole during synthesis. | mdpi.com |
| Kinetic Studies | Studying the rate of TEMPO oxidation in pyrazole synthesis. | Identified the rate-determining step as the initial oxidation. | nih.gov |
| Proposed Mechanism based on Experimental Data | Explaining the formation of azopyrroles from pyrazol-5-amines. | A single-electron transfer (SET) mechanism involving a radical cation intermediate. | acs.orgnih.gov |
Synthesis and Characterization of 1 Butyl 3 Methyl 1h Pyrazol 4 Amine Derivatives
N-Functionalized Derivatives of the Pyrazol-4-amine
The amino group at the 4-position of the pyrazole (B372694) ring is a key site for synthetic modifications, allowing for the introduction of a wide range of functional groups. This reactivity is central to the development of new molecular architectures based on the 1-butyl-3-methyl-1H-pyrazol-4-amine scaffold.
The primary amine of this compound readily reacts with acyl chlorides and sulfonyl chlorides to form the corresponding amides and sulfonamides. libretexts.orgchemguide.co.uk The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl carbon, leading to the displacement of the chloride and the formation of a stable amide or sulfonamide linkage. chemguide.co.uk
For instance, the reaction with benzenesulfonyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-(1-butyl-3-methyl-1H-pyrazol-4-yl)benzenesulfonamide. libretexts.org Similarly, reactions with various substituted acyl chlorides would produce a library of amide derivatives. The synthesis of sulfonamides from sulfonyl chlorides is a well-established method, often proceeding with high yields. nih.gov The reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride has been reported to give the corresponding sulfonamide in good yield. mdpi.comresearchgate.net
Table 1: Examples of Amide and Sulfonamide Derivatives
| Reactant 1 | Reactant 2 | Product |
| This compound | Acyl Chloride (e.g., Acetyl Chloride) | N-(1-Butyl-3-methyl-1H-pyrazol-4-yl)acetamide |
| This compound | Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) | N-(1-Butyl-3-methyl-1H-pyrazol-4-yl)benzenesulfonamide |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.comresearchgate.net |
This table is illustrative and based on general reaction principles. Specific yields and reaction conditions would require experimental determination.
The condensation of primary amines with aldehydes and ketones is a fundamental reaction for the formation of imines, also known as Schiff bases. scispace.comlibretexts.org This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. scispace.comyoutube.comlibretexts.org The reaction of this compound with various aromatic or aliphatic aldehydes would lead to a diverse range of Schiff bases. ijacskros.comresearchgate.netdergipark.org.trorganic-chemistry.org
For example, reacting this compound with a substituted benzaldehyde (B42025) in a suitable solvent, often with azeotropic removal of water, would produce the corresponding N-(arylmethylene)-1-butyl-3-methyl-1H-pyrazol-4-amine. The synthesis of Schiff bases from 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-aminophenol has been reported. researchgate.net Similarly, a one-pot synthesis of a pyrazole-based N-heterocyclic amine has been achieved through the in-situ formation of an N-(5-pyrazolyl)imine. mdpi.com
Table 2: Examples of Imine and Schiff Base Derivatives
| Reactant 1 | Reactant 2 | Product |
| This compound | Benzaldehyde | (E)-N-Benzylidene-1-butyl-3-methyl-1H-pyrazol-4-amine |
| This compound | Acetone | N-(Propan-2-ylidene)-1-butyl-3-methyl-1H-pyrazol-4-amine |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine mdpi.com |
This table is illustrative and based on general reaction principles. Specific yields and reaction conditions would require experimental determination.
Pyrazole Ring-Substituted Derivatives (beyond 1-butyl and 3-methyl)
While the focus is on this compound, it is important to note that the pyrazole ring itself can be further functionalized. nih.gov For instance, electrophilic aromatic substitution reactions could potentially introduce substituents at the C-5 position of the pyrazole ring, although the directing effects of the existing butyl, methyl, and amino groups would need to be considered.
Furthermore, the synthesis of pyrazole derivatives with different substituents at various positions is a broad area of research. nih.govnih.gov For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 4-position of a 1,3-disubstituted pyrazole. nih.gov This aldehyde can then be a handle for further synthetic transformations.
Construction of Fused Heterocyclic Systems Utilizing this compound as a Building Block
The 4-amino-3-methyl-pyrazole scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. nih.govekb.eg These bicyclic systems are formed by constructing a pyrimidine (B1678525) ring onto the pyrazole core.
A common strategy involves the reaction of the 4-aminopyrazole with a 1,3-dielectrophilic species. For instance, reaction with β-ketoesters or their equivalents can lead to the formation of the pyrazolo[3,4-d]pyrimidin-4-one ring system. The reaction of 5-aminopyrazoles with various reagents can lead to a variety of fused systems. nih.gov The synthesis of pyrazolo[3,4-b]pyridines is another important application, often starting from 5-aminopyrazoles. mdpi.comresearchgate.netcardiff.ac.ukresearchgate.net
The general synthetic approach to pyrazolo[3,4-d]pyrimidines often involves the reaction of a 4-aminopyrazole-5-carboxamide or a related derivative with a one-carbon synthon like formamide (B127407) or an orthoformate. ekb.eg Alternatively, starting with this compound, a sequence involving acylation of the amino group followed by reaction with a suitable reagent to form the pyrimidine ring could be envisioned. The synthesis of pyrazolo[3,4-d]pyrimidines has been achieved from 5-aminopyrazoles and a Vilsmeier reagent. nih.gov
Spectroscopic Methodologies for Structural Characterization of 1 Butyl 3 Methyl 1h Pyrazol 4 Amine
Mass Spectrometry TechniquesDetailed mass spectrometry analysis, including the molecular ion peak and fragmentation patterns for 1-Butyl-3-methyl-1H-pyrazol-4-amine, has not been published in the searched databases.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Despite a thorough review of available scientific literature, specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound could not be located. While HRMS data are available for isomers and derivatives, such as N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, no published research provides the exact mass measurement for the title compound. mdpi.commdpi.com
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₃ |
| Theoretical m/z ([M+H]⁺) | 154.1339 |
| Experimental m/z ([M+H]⁺) | Data not available |
| Mass Error (ppm) | Data not available |
Note: The theoretical m/z is calculated based on the elemental composition. Experimental data is required for confirmation.
Electrospray Ionization Mass Spectrometry (EIMS)
Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly useful for analyzing polar molecules, allowing for the detection of molecular ions with minimal fragmentation. It is often coupled with HRMS to provide both molecular weight and formula confirmation. While ESI has been used to characterize related pyrazole (B372694) structures, specific Electrospray Ionization Mass Spectrometry data detailing the fragmentation pattern or observed adducts for this compound are not present in the surveyed literature. mdpi.combldpharm.com For instance, the EIMS of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine showed a clear molecular ion peak, demonstrating the utility of the technique for this class of compounds. bldpharm.com However, similar experimental results for the title compound are not publicly documented.
Table 2: EIMS Data for this compound
| Ion/Fragment | Observed m/z | Relative Intensity (%) |
|---|---|---|
| [M+H]⁺ | Data not available | Data not available |
| Other Adducts/Fragments | Data not available | Data not available |
Note: This table is a template for expected data; no experimental values are currently available in the literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the structure. This technique is valuable for studying conjugated systems, such as the pyrazole ring.
An extensive search of scientific databases did not yield any specific UV-Vis absorption spectra or λmax values for this compound. While studies on other pyrazole derivatives report their photophysical properties, the specific electronic absorption characteristics of this compound remain undocumented in the available literature. uni.lu
Table 3: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Data not available | Data not available | Data not available |
Note: Experimental conditions such as the solvent used are critical for interpreting UV-Vis data. No such data has been published for this compound.
Advanced Structural Analysis of 1 Butyl 3 Methyl 1h Pyrazol 4 Amine and Its Molecular Architecture
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the molecular structure of 1-Butyl-3-methyl-1H-pyrazol-4-amine in the solid state.
Elucidation of Solid-State Molecular Geometry
A successful crystallographic study would yield a detailed picture of the molecule's geometry. This includes the precise measurement of bond lengths, bond angles, and torsion angles. For this compound, key parameters of interest would be:
Pyrazole (B372694) Ring Geometry: The planarity of the pyrazole ring and the bond lengths and angles within it would reveal the extent of electron delocalization.
Substituent Conformations: The orientation of the butyl and methyl groups relative to the pyrazole ring would be determined.
Amine Group Geometry: The geometry of the amino group, including the C-N bond length and the pyramidalization at the nitrogen atom, would be established.
A hypothetical data table for the key bond lengths and angles is presented below to illustrate the type of information that would be obtained.
Hypothetical Bond Length and Angle Data
| Parameter | Expected Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| N1-N2 | ~1.35 |
| N2-C3 | ~1.33 |
| C3-C4 | ~1.40 |
| C4-C5 | ~1.38 |
| C5-N1 | ~1.36 |
| C4-N(amine) | ~1.40 |
| N1-C(butyl) | ~1.47 |
| C3-C(methyl) | ~1.50 |
| Bond Angles (°) | |
| C5-N1-N2 | ~112 |
| N1-N2-C3 | ~105 |
| N2-C3-C4 | ~111 |
| C3-C4-C5 | ~106 |
Analysis of Crystal Packing and Intermolecular Interactions
Understanding how molecules of this compound arrange themselves in a crystal lattice is crucial for comprehending its solid-state properties. An X-ray diffraction study would reveal:
Hydrogen Bonding: The primary intermolecular interaction would likely be hydrogen bonds between the amino group (as a donor) and the pyrazole nitrogen atoms (as acceptors) of neighboring molecules. The geometry of these bonds (donor-acceptor distance and angle) would be quantified.
Van der Waals Interactions: The packing of the butyl and methyl groups would be governed by weaker van der Waals forces.
Crystal System and Space Group: These crystallographic parameters describe the symmetry of the crystal lattice.
A hypothetical table of hydrogen bond parameters is provided below.
Hypothetical Hydrogen Bond Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|
Conformational Analysis
Conformational analysis would investigate the different spatial arrangements of the atoms in this compound that can be interconverted by rotation about single bonds, primarily within the butyl chain.
Due to the lack of published computational or experimental studies, a detailed conformational analysis is not possible. However, a theoretical study would typically involve:
Identification of Conformers: Rotation around the C-C bonds of the butyl group would lead to various conformers, such as anti (trans) and gauche arrangements.
Energy Calculations: Quantum mechanical calculations would be used to determine the relative energies of these conformers to identify the most stable ones.
Rotational Barriers: The energy barriers for interconversion between different conformers would also be calculated.
The flexibility of the butyl group would likely result in several low-energy conformations that could be present in different physical states (e.g., in solution versus the solid state).
Computational Chemistry and Theoretical Investigations of 1 Butyl 3 Methyl 1h Pyrazol 4 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are used to determine the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. This approach allows for the prediction of a wide range of molecular properties.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP, are often employed to perform these optimizations. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a foundational understanding of the molecule's shape and steric properties. These optimized structures are crucial for the subsequent calculation of other molecular properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. The distribution of the HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. For pyrazole derivatives, the HOMO is often located on the pyrazole ring and the amino group, while the LUMO can be distributed across the ring system.
Table 1: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
| Energy Gap | 4.7 |
Note: This data is illustrative and based on typical values for similar pyrazole compounds.
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core electrons, lone pairs, and bonds. NBO analysis is valuable for understanding charge distribution, hybridization, and delocalization effects.
This method quantifies the interactions between filled (donor) and empty (acceptor) orbitals, which represent deviations from an idealized Lewis structure. The stabilization energies associated with these interactions indicate the strength of electron delocalization, such as hyperconjugation. In pyrazole systems, NBO analysis can reveal the nature of the bonds within the heterocyclic ring and the interactions involving the substituent groups.
Table 2: Illustrative NBO Analysis Data for a Pyrazole Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N2 | π*(C3-C4) | 25.8 |
| π(C3-C4) | π*(N1-C5) | 18.5 |
Note: This data is for illustrative purposes and represents typical interactions in a pyrazole ring.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface. Different colors on the MEP map represent different electrostatic potential values:
Red: Regions of high negative potential, indicating an excess of electrons. These are the most likely sites for electrophilic attack.
Blue: Regions of high positive potential, indicating a deficiency of electrons. These are the most likely sites for nucleophilic attack.
Green: Regions of neutral potential.
For a molecule like 1-Butyl-3-methyl-1H-pyrazol-4-amine, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the amino group and the butyl chain would likely exhibit positive potential.
Global chemical reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors are calculated using the energies of the HOMO and LUMO and are valuable for comparing the reactivity of different molecules.
Table 3: Representative Global Chemical Reactivity Descriptors for a Pyrazole Derivative
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.15 |
Note: This data is illustrative and based on typical values for similar pyrazole compounds.
Prediction and Analysis of Optoelectronic Properties (e.g., Non-Linear Optical Properties)
Computational methods are also employed to predict the optoelectronic properties of molecules, including their behavior in the presence of an electric field. This is particularly relevant for the design of materials with non-linear optical (NLO) properties, which have applications in technologies such as telecommunications and optical data storage.
The key NLO properties calculated are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). A large first hyperpolarizability value is indicative of a strong NLO response. For organic molecules, a significant NLO response is often associated with a donor-π-acceptor structure, which facilitates intramolecular charge transfer. The presence of the electron-donating amino group and the pyrazole ring system in this compound suggests that it could possess interesting NLO properties. Theoretical calculations can quantify these properties and guide the synthesis of novel NLO materials.
Table 4: Mentioned Compounds
| Compound Name |
|---|
Research Applications of 1 Butyl 3 Methyl 1h Pyrazol 4 Amine in Synthetic Organic Chemistry
Utility as a Versatile Synthetic Building Block
1-Butyl-3-methyl-1H-pyrazol-4-amine serves as a highly adaptable starting material in organic synthesis due to the presence of multiple reactive sites. The amino group at the C4 position is a key functional handle that can undergo a variety of chemical transformations. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
The nucleophilic nature of the amino group facilitates reactions such as acylation, alkylation, and condensation. For instance, the reaction with acyl chlorides or anhydrides can furnish the corresponding amides, while reactions with aldehydes or ketones can yield Schiff bases, which can be further reduced to secondary amines. These transformations are fundamental in building molecular complexity and are often employed in the synthesis of libraries of compounds for biological screening.
The versatility of aminopyrazoles as synthetic intermediates is well-documented in the literature. They are recognized as valuable building blocks in drug discovery and modern organic synthesis, serving as key precursors for a wide array of functionalized molecules. rsc.org The ability to selectively functionalize the different positions of the pyrazole (B372694) ring makes compounds like this compound attractive starting points for the synthesis of novel organic materials and biologically active compounds. researchgate.net
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
One of the most significant applications of 4-aminopyrazoles, including this compound, is their use as precursors for the synthesis of fused heterocyclic systems. The bifunctional nature of the 4-aminopyrazole moiety, containing both a nucleophilic amino group and an adjacent reactive carbon or nitrogen atom within the ring, allows for annulation reactions to construct bicyclic and polycyclic frameworks.
A prominent example is the synthesis of pyrazolo[4,3-b]pyridines. These fused heterocycles are of considerable interest due to their presence in a variety of biologically active molecules. The synthesis of pyrazolo[4,3-b]pyridines often involves the condensation of a 4-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of a pyridine (B92270) ring fused to the pyrazole core. Several methods have been developed for the synthesis of pyrazolo[4,3-b]pyridines, frequently utilizing amino-substituted pyrazoles as key starting materials. researchgate.netnih.gov
The general synthetic strategy involves the reaction of the 4-amino group with one electrophilic center of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The specific substitution pattern of the resulting pyrazolo[4,3-b]pyridine can be controlled by the choice of the 1,3-dicarbonyl component. The butyl and methyl groups on the pyrazole ring of this compound would be retained in the final product, influencing its physical and biological properties.
The following table provides examples of reaction types where 4-aminopyrazoles are used to synthesize fused heterocyclic systems.
| Heterocyclic System | Reagent | Reaction Type | Reference |
| Pyrazolo[4,3-b]pyridines | 1,3-Dicarbonyl Compounds | Condensation/Cyclization | researchgate.netnih.gov |
| Pyrazolo[3,4-d]pyrimidines | Formamide (B127407) or other one-carbon synthons | Cyclocondensation | drugbank.com |
| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated Ketones | Michael Addition/Cyclization | mdpi.com |
Role in Developing New Catalytic Systems
The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound possess lone pairs of electrons, making them potential ligands for metal ions. The ability of pyrazole derivatives to coordinate with a wide range of transition metals is well-established in coordination chemistry and has been exploited in the development of new catalytic systems. mdpi.comnih.govresearchgate.netresearchgate.net
While specific studies on the catalytic applications of this compound are not extensively reported, the general principles of pyrazole-based ligands in catalysis can be extrapolated. The compound could potentially act as a monodentate, bidentate, or bridging ligand, depending on the reaction conditions and the nature of the metal center. The coordination of the pyrazole nitrogen and/or the amino nitrogen to a metal can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity in various organic transformations.
For instance, pyrazole-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. researchgate.net Copper complexes with pyrazole-based ligands have also shown catalytic activity in oxidation reactions. mdpi.com The N-butyl group in this compound can enhance the solubility of the resulting metal complex in organic solvents, which is a desirable feature for homogeneous catalysis.
The potential modes of coordination for this compound in a metal complex are summarized in the table below.
| Coordination Mode | Donating Atoms | Potential Catalytic Applications |
| Monodentate | N2 of pyrazole or N of amino group | Various transition metal-catalyzed reactions |
| Bidentate | N2 of pyrazole and N of amino group | Cross-coupling, oxidation, hydrogenation |
| Bridging | N2 and N1 of pyrazole or N of amino group | Polynuclear catalysts, materials science |
Further research is required to explore the full potential of this compound and its derivatives as ligands in the development of novel and efficient catalytic systems.
Application in Chemosensing Systems
Chemosensors are molecules designed to detect the presence of specific chemical species, such as metal ions or anions, through a measurable signal, often a change in color or fluorescence. Pyrazole derivatives have emerged as a promising class of compounds for the development of chemosensors due to their versatile coordination chemistry and favorable photophysical properties. rsc.orgnih.govnih.gov
The pyrazole scaffold, with its multiple nitrogen donor sites, can act as a receptor unit for binding to target analytes. The binding event can induce a change in the electronic properties of the molecule, leading to a detectable spectroscopic response. The amino group in this compound can also participate in the binding process or be functionalized with a signaling unit (fluorophore or chromophore).
While direct applications of this compound in chemosensing have not been explicitly detailed in the literature, the general design principles of pyrazole-based sensors suggest its potential in this area. For example, pyrazole derivatives have been utilized in the design of fluorescent chemosensors for the detection of metal ions like Al³⁺ and Cu²⁺. nih.govchemrxiv.org The binding of the metal ion to the pyrazole-based ligand can lead to a variety of photophysical responses, including fluorescence enhancement ("turn-on") or quenching ("turn-off").
The potential components of a chemosensor based on this compound are outlined below.
| Component | Function | Potential Moiety from this compound |
| Receptor | Binds to the target analyte | Pyrazole ring nitrogens, amino group |
| Signaling Unit | Produces a measurable signal | Can be attached to the amino group or the pyrazole ring |
| Spacer | Connects the receptor and signaling unit | --- |
The development of a chemosensor from this compound would likely involve its derivatization to incorporate a suitable signaling moiety. The inherent coordination ability of the pyrazole and amino groups makes it a promising platform for the rational design of new chemosensing systems for environmental and biological monitoring.
Future Perspectives and Unaddressed Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of pyrazoles often involves the condensation of hydrazines with 1,3-dicarbonyl compounds. nih.govlongdom.org While effective, these methods can sometimes require harsh conditions or produce byproducts. Future research will likely focus on developing greener and more efficient synthetic routes to 1-Butyl-3-methyl-1H-pyrazol-4-amine.
Key areas for exploration include:
Green Chemistry Approaches : The adoption of sustainable practices is a growing trend in chemical synthesis. researchgate.net Methodologies such as microwave-assisted synthesis, reactions under ultrasonic irradiation, and solvent-free reactions could offer faster, more energy-efficient pathways with higher yields. tandfonline.comnih.gov The use of environmentally benign solvents like water or glycerol-water mixtures, and recyclable catalysts such as Amberlyst-70, represents a significant step towards sustainable production. researchgate.nettandfonline.comnih.gov
Catalyst Innovation : The exploration of novel catalysts, including heterogeneous catalysts, nanoparticles, and biocatalysts, could lead to more selective and efficient syntheses. researchgate.netjetir.org For instance, heterogeneous nickel-based catalysts have been used for the one-pot synthesis of pyrazoles at room temperature and can be reused multiple times. researchgate.net
| Sustainable Method | Potential Advantage for Pyrazole (B372694) Synthesis | Reference |
| Microwave Irradiation | Reduced reaction times, improved yields, solvent-free conditions. | tandfonline.comnih.gov |
| Ultrasound Sonication | Enhanced reaction rates, often uses milder conditions. | nih.govmdpi.com |
| Ball Mill Grinding | Solvent-free approach, high reproducibility. | nih.govrsc.org |
| Green Catalysts (e.g., Amberlyst, Ammonium Chloride) | Environmentally benign, potential for reuse, cost-effective. | tandfonline.comjetir.org |
| Aqueous Medium | Universal and environmentally friendly solvent. | longdom.orgresearchgate.net |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, several areas warrant deeper mechanistic investigation.
Future research should focus on:
Cyclocondensation Reactions : While the Knorr pyrazole synthesis is well-established, the precise mechanism, especially concerning regioselectivity when using unsymmetrical dicarbonyl compounds, can be complex. jetir.orgnih.gov Theoretical studies, such as those using Density Functional Theory (DFT), can elucidate the reaction pathways, transition states, and factors controlling the formation of specific isomers. scholaris.ca
N-N Bond Formation : Alternative synthetic strategies that form the N-N bond directly on a metal center are emerging. nih.gov Studying the mechanism of such transformations, like the proposed electrocyclic mechanism analogous to a Nazarov cyclization on a titanium complex, could provide a powerful, hydrazine-free route to pyrazoles. nih.gov
Reactivity of the Aminopyrazole Core : The interaction between the amine group and the pyrazole ring governs the compound's reactivity. Mechanistic studies on reactions like electrophilic substitution, nucleophilic attack, and ring-opening reactions are needed. For example, understanding the SN1 versus SN2 mechanisms in reactions with nucleophiles can predict product formation and stability. scholaris.ca
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an essential tool for predicting the properties and behavior of molecules, offering a cost-effective way to guide experimental research. eurasianjournals.com
Prospective computational studies on this compound could include:
Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, molecular orbitals, and reactivity of the molecule. eurasianjournals.com This can help predict sites of reactivity for various reagents and rationalize observed reaction outcomes.
Molecular Dynamics (MD) Simulations : MD simulations can explore the conformational landscape and dynamic behavior of the molecule. eurasianjournals.com This is particularly valuable for understanding its interactions with biological targets, such as enzymes or receptors, by predicting binding modes and affinities. nih.gov
Predictive Modeling for Synthesis : Computational models can be developed to predict the outcome of reactions, screen potential catalysts, and optimize reaction conditions. nih.gov The integration of machine learning with computational chemistry is a promising future direction to accelerate the discovery of novel synthetic pathways and new pyrazole derivatives. eurasianjournals.com
| Computational Technique | Application to Pyrazole Research | Reference |
| Density Functional Theory (DFT) | Elucidates electronic structure, properties, and reaction mechanisms. | eurasianjournals.com |
| Molecular Docking | Predicts binding modes and affinity to biological targets. | eurasianjournals.comnih.gov |
| Molecular Dynamics (MD) | Explores dynamic behavior and conformational space. | eurasianjournals.com |
| 3D-QSAR (CoMFA/CoMSIA) | Studies structure-activity relationships to design more potent compounds. | nih.gov |
| Machine Learning | Accelerates discovery by integrating with multi-scale modeling approaches. | eurasianjournals.com |
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are a powerful tool for generating molecular complexity efficiently. beilstein-journals.orgrsc.org The this compound scaffold is an ideal candidate for use in MCRs.
Future research could explore:
Use as a Building Block : The amine functionality of this compound can act as a key nucleophile in MCRs. For example, it could be reacted with aldehydes and isocyanides in a Ugi-type reaction or with carbonyl compounds and β-dicarbonyls to create complex fused heterocyclic systems like pyrazolo[3,4-b]pyridines. longdom.orgnih.gov
Synthesis via MCRs : The pyrazole ring itself can be constructed through MCRs. mdpi.combeilstein-journals.org Four-component reactions involving hydrazines, aldehydes, β-ketoesters, and malononitrile (B47326) have been used to synthesize highly functionalized pyrano[2,3-c]pyrazoles in an aqueous medium. mdpi.combeilstein-journals.org Adapting these methods could provide a direct and atom-economical route to derivatives of the target compound.
Design of Functional Materials Utilizing the Pyrazol-4-amine Scaffold
The unique structural and electronic properties of the pyrazole ring make it a "privileged scaffold" not only in medicine but also in materials science. mdpi.commdpi.com The 4-aminopyrazole core, in particular, is a versatile building block for a range of functional materials. nih.govnih.gov
Unaddressed research avenues include:
Luminescent Materials : Pyrazole derivatives have been shown to exhibit aggregation-induced emission (AIE), making them candidates for applications in organic electronics and light-emitting devices. nih.govrsc.org The specific substitution pattern of this compound could be tuned to create novel compounds with tailored photophysical properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The nitrogen atoms of the pyrazole ring and the exocyclic amine group are excellent coordination sites for metal ions. mdpi.com This allows for the design of coordination polymers or MOFs with potential applications in catalysis, gas storage, and sensing.
Bioactive Polymers and Surfaces : The pyrazol-4-amine scaffold could be incorporated into polymers or grafted onto surfaces to create materials with specific biological activities, such as antimicrobial coatings or biosensors.
By systematically addressing these research avenues, the scientific community can continue to unlock the vast potential of this compound, paving the way for new discoveries in synthesis, catalysis, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
